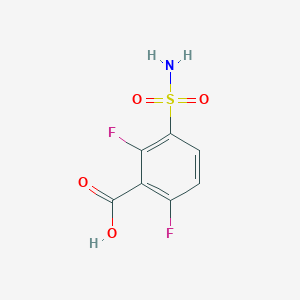

2,6-Difluoro-3-sulfamoylbenzoic acid

Description

Contextual Significance of Substituted Benzoic Acids in Contemporary Chemical Research

Substituted benzoic acids are a class of organic compounds that have long captured the attention of chemists. The presence of various functional groups on the benzene (B151609) ring of benzoic acid can dramatically alter its physical, chemical, and biological properties. These modifications can influence the compound's acidity, solubility, reactivity, and, importantly, its interaction with biological targets. In medicinal chemistry, the benzoic acid scaffold is a common feature in a wide array of therapeutic agents, including anti-inflammatory drugs, diuretics, and antibacterial agents. The versatility of the benzoic acid structure allows for the fine-tuning of molecular properties to enhance efficacy and selectivity.

Overview of Sulfonamide and Fluorinated Aromatic Compound Chemistry

The presence of a sulfamoyl group (-SO₂NH₂) introduces the characteristics of the sulfonamide class of compounds. Sulfonamides are renowned for their therapeutic applications, most notably as antimicrobial agents. The sulfonamide functional group can act as a key pharmacophore, engaging in hydrogen bonding and other non-covalent interactions with biological macromolecules. Beyond their antimicrobial effects, sulfonamides have been incorporated into drugs for a variety of other conditions, highlighting the versatility of this functional group in drug design.

Scope and Research Imperatives for 2,6-Difluoro-3-sulfamoylbenzoic Acid

The specific arrangement of the difluoro and sulfamoyl groups on the benzoic acid ring in this compound presents a unique chemical entity for investigation. Research imperatives for this compound would logically focus on several key areas. A primary objective would be the development of efficient and scalable synthetic routes to access this molecule with high purity. Detailed characterization using modern analytical techniques is essential to confirm its structure and elucidate its physicochemical properties.

Furthermore, the combination of a sulfonamide moiety and fluorine substitution suggests potential for biological activity. Therefore, a significant research imperative is the exploration of its pharmacological profile. This could involve screening for various biological activities, such as antimicrobial, enzyme inhibitory, or receptor binding activities. The structural features of this compound make it a candidate for investigation in drug discovery programs targeting a range of therapeutic areas. The interplay between the electron-withdrawing fluorine atoms and the sulfamoyl group on the acidity and reactivity of the carboxylic acid function also warrants detailed study from a physical organic chemistry perspective.

Chemical Compound Information

| Compound Name |

| This compound |

| Benzoic acid |

| Sulfonamide |

Table 1: List of Chemical Compounds Mentioned

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO₄S | PubChem uni.lu |

| SMILES | C1=CC(=C(C(=C1F)C(=O)O)F)S(=O)(=O)N | PubChem uni.lu |

| InChI Key | DOICEDZDWRQKRJ-UHFFFAOYSA-N | PubChem uni.lu |

Note: This data is based on publicly available chemical databases and may not represent experimentally verified values.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-3-sulfamoylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO4S/c8-3-1-2-4(15(10,13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12)(H2,10,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOICEDZDWRQKRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,6 Difluoro 3 Sulfamoylbenzoic Acid and Its Precursors

Strategic Retrosynthesis and Precursor Design

Retrosynthetic analysis is a critical first step in designing a viable synthetic route. For 2,6-difluoro-3-sulfamoylbenzoic acid, the analysis involves disconnecting the primary functional groups—the carboxylic acid and the sulfamoyl group—to identify readily available starting materials.

A primary retrosynthetic disconnection involves the carboxylic acid group, which can be formed from the hydrolysis of a nitrile group (-CN) or the oxidation of a methyl group (-CH3). This leads to 2,6-difluoro-3-sulfamoylbenzonitrile or 2,6-difluoro-3-sulfamoyltoluene as key intermediates. Another key disconnection is the sulfamoyl group (-SO₂NH₂), which is typically installed via a two-step process: chlorosulfonation to form a sulfonyl chloride (-SO₂Cl), followed by amidation.

This logic leads to several potential synthetic pathways starting from simpler precursors. A highly logical precursor is 2,6-difluorobenzoic acid, which is commercially available. The main challenge then becomes the regioselective introduction of the sulfamoyl group at the C3 position. The directing effects of the existing substituents are crucial: the two fluorine atoms are ortho, para-directing, while the carboxylic acid is meta-directing. The C3 position is meta to the carboxylic acid and ortho to the C2-fluorine, making it a sterically hindered but electronically feasible site for electrophilic substitution.

An alternative strategy begins with 2,6-difluorobenzonitrile. Introducing the sulfamoyl group at the C3 position, followed by hydrolysis of the nitrile, offers another viable route. The nitrile group is also meta-directing, guiding the incoming electrophile to the desired position.

Table 1: Potential Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Rationale for Use |

|---|---|---|

| 2,6-Difluorobenzoic Acid | C₇H₄F₂O₂ | A commercially available starting material that requires regioselective introduction of the sulfamoyl group. nih.gov |

| 2,6-Difluorobenzonitrile | C₇H₃F₂N | Allows for the introduction of the sulfamoyl group, followed by a well-established nitrile-to-acid hydrolysis step. google.com |

| 1,3-Difluorobenzene | C₆H₄F₂ | A more fundamental starting material requiring multiple functionalization steps, including the introduction of both the carboxyl and sulfamoyl groups. |

Development of Novel Synthetic Pathways and Reaction Conditions

Building on the retrosynthetic analysis, forward synthesis strategies can be developed. These pathways focus on efficiently installing the required functional groups while managing selectivity and reaction yields.

While the target molecule's fluorine atoms are typically incorporated in the starting material, halogenation techniques are fundamental in synthesizing substituted aromatic precursors. google.com For instance, creating a specifically substituted difluorobenzene might involve electrophilic halogenation using reagents like molecular chlorine or bromine, often in the presence of a catalyst. google.com

The introduction of the sulfamoyl group is a cornerstone of the synthesis. This is generally achieved through a two-step sulfonamidation process:

Chlorosulfonation: This electrophilic aromatic substitution reaction introduces a sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. The reaction is typically performed using chlorosulfonic acid (ClSO₃H). When starting with 2,6-difluorobenzoic acid or 2,6-difluorobenzonitrile, the reaction conditions must be carefully controlled to favor substitution at the C3 position. The strong deactivating nature of the fluorine atoms can make the reaction sluggish. numberanalytics.com

Amination: The resulting sulfonyl chloride intermediate is then reacted with an ammonia (B1221849) source, such as aqueous or gaseous ammonia, to form the final sulfonamide (-SO₂NH₂). This nucleophilic substitution reaction is generally efficient.

A significant challenge is controlling the regioselectivity of the chlorosulfonation step, as side products may form due to the competing directing effects of the substituents.

The final step in several synthetic routes is the formation of the carboxylic acid group. Several methods are available, each with distinct advantages and reaction conditions.

Hydrolysis of a Nitrile Intermediate: One of the most reliable methods is the hydrolysis of a benzonitrile (B105546) precursor (e.g., 2,6-difluoro-3-sulfamoylbenzonitrile). This transformation can be carried out under harsh conditions, using strong acids like hydrobromic acid or strong bases like sodium hydroxide, followed by an acidic workup. google.com The reaction effectively converts the nitrile group into a carboxylic acid.

Oxidation of a Toluene Derivative: An alternative pathway involves the oxidation of a methyl group. If a precursor like 2,6-difluoro-3-sulfamoyltoluene is synthesized, the methyl group can be oxidized to a carboxylic acid. nist.gov Traditional methods use strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). However, newer, greener methods are emerging, such as photocatalytic oxidation which can proceed under milder conditions. google.com

Hydrolysis of an Acyl Halide: A less common but viable route is the hydrolysis of a corresponding acyl halide, such as 2,6-difluoro-3-sulfamoylbenzoyl chloride. nist.gov This reaction is typically rapid and efficient, occurring readily in the presence of water.

Table 2: Comparison of Key Carboxylic Acid Functionalization Methods

| Method | Precursor | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nitrile Hydrolysis | Benzonitrile Derivative | HBr or NaOH, heat; followed by H⁺ workup google.com | High yield, reliable for sterically hindered substrates. | Requires harsh conditions (strong acid/base, high temperature). |

| Toluene Oxidation | Toluene Derivative | KMnO₄, heat nist.gov or Photocatalysis, light, air google.com | Starts from a different set of precursors. Photocatalytic route is greener. | Traditional oxidation can produce byproducts; photocatalysis may require specific equipment. |

| Acyl Halide Hydrolysis | Acyl Halide Derivative | Water | Fast and high-yielding reaction. nist.gov | Acyl halide precursor may be difficult to synthesize and handle due to moisture sensitivity. |

Catalytic Systems and Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the use of sustainable practices, as outlined by the principles of green chemistry. rroij.com The goal is to design processes that are safer, more efficient, and environmentally benign by reducing waste and avoiding hazardous substances. researchgate.net

Catalysis: Catalytic processes are preferred over stoichiometric ones because they reduce waste. For example, the use of a Pd/C catalyst for hydrogenation steps is a common practice in multi-step syntheses. google.comresearchgate.net The development of photocatalytic systems for C-H bond oxidation represents a significant advance, avoiding the use of heavy metal oxidants. google.com

Safer Solvents: A major focus of green chemistry is replacing volatile and toxic organic solvents. rroij.com Research has shown that many reactions, including fluorination, can be successfully performed in aqueous media, which was once thought to be incompatible with reactive fluorine chemistry. rsc.org The use of high-temperature water can also serve as a reaction medium, avoiding the need for traditional organic solvents and sometimes even catalysts. researchgate.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the reactants into the final product. Pathways that avoid the use of protecting groups and have fewer steps are generally more atom-economical.

Table 3: Application of Green Chemistry Principles to the Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Catalysis | Using photocatalysts for oxidation instead of stoichiometric KMnO₄. google.com | Reduces heavy metal waste and often allows for milder reaction conditions. |

| Safer Solvents | Employing water as a solvent for certain steps. rsc.orgresearchgate.net | Eliminates the use and disposal of hazardous organic solvents, improving safety and environmental impact. |

| Energy Efficiency | Using reactions that proceed at ambient temperature and pressure where possible. google.com | Reduces energy consumption and associated costs. |

| Waste Prevention | Designing a convergent synthesis with high yields in each step. | Minimizes the generation of byproducts and waste streams. |

Purification and Isolation Techniques for Synthetic Intermediates

The purity of intermediates is paramount to the success of a multi-step synthesis. Several standard and advanced techniques are employed to isolate and purify the products at each stage.

Extraction: Chemically active extraction is a powerful technique for separating acidic or basic compounds from mixtures. pitt.edu For the final product, this compound, the carboxylic acid group can be deprotonated with a base (e.g., sodium hydroxide) to form a water-soluble carboxylate salt. This allows it to be separated from any non-acidic impurities. The benzoic acid is then precipitated from the aqueous layer by the addition of a strong acid like HCl and collected by filtration. scribd.com

Recrystallization: This is a primary method for purifying solid compounds. The crude solid is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, causing pure crystals to form while impurities remain in the mother liquor. nist.gov For benzoic acid derivatives, common solvents include water, ethanol (B145695), or mixtures containing them. google.com

Chromatography: Column chromatography is essential for separating complex mixtures that cannot be purified by other means. google.com For analytical purposes and for isolating small quantities of high-purity material, High-Performance Liquid Chromatography (HPLC) is often the method of choice. nih.govgoogle.com

Filtration: Suction filtration using a Büchner funnel is the standard laboratory method for rapidly and efficiently collecting a solid precipitate from a liquid. pitt.edu

Table 4: Purification and Isolation Techniques for Synthetic Intermediates

| Technique | Purpose | Stage of Application | Example |

|---|---|---|---|

| Chemically Active Extraction | Separate acidic product from neutral/basic impurities. | Final step, post-synthesis. | Dissolving crude product in ether, extracting with NaOH(aq), and re-precipitating with HCl(aq). pitt.edu |

| Recrystallization | Purify solid intermediates and the final product. | After each step yielding a solid. | Dissolving a crude solid intermediate in hot ethanol and cooling to obtain pure crystals. |

| Column Chromatography | Separate complex mixtures of similar polarity. | Purification of key intermediates. | Isolating the desired regioisomer after a chlorosulfonation reaction. google.com |

| Suction Filtration | Collect solid product from a solution. | After precipitation or recrystallization. | Collecting the final precipitated this compound. scribd.com |

Mechanistic Investigations of Chemical Transformations Involving 2,6 Difluoro 3 Sulfamoylbenzoic Acid

Detailed Reaction Kinetic and Thermodynamic Studies

Kinetic Analysis: Kinetic studies would typically involve monitoring the concentration of the reactant or product over time using techniques like HPLC or NMR spectroscopy. For instance, in a potential hydrolysis reaction of the sulfamoyl group, the rate of disappearance of the starting material or the appearance of the corresponding sulfonic acid could be measured at different temperatures. This data allows for the calculation of the rate constant (k) and the activation energy (Ea).

While direct kinetic data for 2,6-difluoro-3-sulfamoylbenzoic acid is not available, studies on related compounds offer valuable insights. For example, the hydrolysis of 2,6-difluorobenzonitrile, which proceeds through a 2,6-difluorobenzamide (B103285) intermediate to form 2,6-difluorobenzoic acid, has been studied. nih.gov The apparent activation energies for the hydrolysis of 2,6-difluorobenzamide and the decarboxylation of 2,6-difluorobenzoic acid were determined to be 75.4 kJ·mol⁻¹ and 184.3 kJ·mol⁻¹, respectively. nih.gov These values highlight the energy barriers associated with transformations of a similarly substituted benzene (B151609) ring.

Thermodynamic Analysis: Thermodynamic studies would focus on the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a given reaction. These parameters determine the position of the chemical equilibrium and the spontaneity of the reaction. Calorimetry techniques could be employed to measure the heat of reaction (ΔH), while computational methods are often used to estimate these thermodynamic quantities. For any reaction involving this compound, a negative ΔG would indicate a spontaneous process under the given conditions.

Hypothetical Kinetic Data for a Reaction of this compound:

| Reaction Parameter | Hypothetical Value | Significance |

| Rate Constant (k) at 298 K | 1.5 x 10⁻⁴ s⁻¹ | Indicates the intrinsic speed of the reaction. |

| Activation Energy (Ea) | 85 kJ·mol⁻¹ | The minimum energy required for a reaction to occur. |

| Pre-exponential Factor (A) | 2.0 x 10¹² s⁻¹ | Relates to the frequency of molecular collisions in the correct orientation. |

This table is for illustrative purposes to show what kind of data would be generated from kinetic studies.

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and the characterization of transition states are critical for a complete understanding of a reaction mechanism. For this compound, this would involve a combination of spectroscopic and computational methods.

Reaction Intermediates: Reaction intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. In reactions involving the carboxylic acid group, such as esterification or amidation, a common intermediate is a tetrahedral intermediate formed by the nucleophilic attack on the carbonyl carbon. nih.gov For instance, in an acid-catalyzed esterification, the protonated carbonyl group is attacked by the alcohol to form a tetrahedral intermediate, which then eliminates water. nih.gov

In reactions involving the sulfamoyl group, intermediates can be more complex. For example, the displacement of the sulfamoyl group by a nucleophile like glutathione (B108866) has been shown to proceed, with the reactivity being dependent on the pKa of the sulfonamide. uni.lu

Transition States: Transition states are high-energy, unstable configurations that molecules pass through as they transform from reactants to products. They cannot be isolated but can be studied using computational chemistry and sometimes inferred from kinetic isotope effect studies. For a nucleophilic acyl substitution on the carboxylic acid group of this compound, the transition state would involve the partial formation of a new bond with the incoming nucleophile and the partial breaking of the carbonyl pi bond. sigmaaldrich.com

Influence of Fluorine Substituents on Aromatic Reactivity and Selectivity

The two fluorine atoms at the 2- and 6-positions of the aromatic ring have a profound influence on the reactivity and selectivity of this compound.

Electronic Effects: Fluorine is a highly electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution and less reactive towards electrophilic aromatic substitution. The carboxyl and sulfamoyl groups are deactivating and meta-directing for electrophilic substitution. The combined electron-withdrawing properties of the fluorine atoms would further deactivate the ring.

Steric and Conformational Effects: The fluorine atoms ortho to the carboxylic acid group can cause significant steric hindrance. This can influence the conformation of the molecule. For instance, in the related molecule 2,6-difluoro-3-methoxybenzamide, the fluorine atoms induce a non-planar conformation where the amide group is twisted out of the plane of the aromatic ring. This pre-disposed, non-planar conformation can facilitate binding to biological targets by lowering the energetic cost of adopting an active conformation. A similar effect would be expected for this compound, influencing how the carboxylic acid and sulfamoyl groups can interact with reagents.

The presence of fluorine can also enhance the rate of certain reactions by stabilizing intermediates or transition states.

Role of the Sulfamoyl and Carboxylic Acid Functional Groups in Reaction Pathways

The sulfamoyl (-SO₂NH₂) and carboxylic acid (-COOH) groups are the primary sites of reactivity in this compound.

Carboxylic Acid Group: The carboxylic acid group can undergo a variety of reactions. sigmaaldrich.com

Deprotonation: It can act as an acid, donating a proton to a base to form a carboxylate salt.

Nucleophilic Acyl Substitution: The hydroxyl group of the carboxylic acid is a poor leaving group, but its reactivity can be enhanced by protonation in acidic conditions or by conversion to a better leaving group. nih.govnih.gov This allows for the synthesis of esters, amides, and acid chlorides. For example, reaction with thionyl chloride (SOCl₂) would likely convert it to the corresponding acyl chloride. nih.gov

Directing Group: The carboxylate can act as a directing group in certain transition metal-catalyzed C-H activation reactions, typically directing functionalization to the ortho position. However, in this molecule, the ortho positions are blocked by fluorine atoms.

Sulfamoyl Group: The sulfamoyl group also influences the molecule's reactivity.

Acidity: The hydrogens on the nitrogen atom are acidic and can be removed by a base.

Nucleophilic Displacement: The sulfamoyl group can be displaced by strong nucleophiles under certain conditions. Studies on aromatic sulfonamides have shown that they can react with nucleophiles like glutathione, with the rate of reaction being influenced by the electronic properties of the aromatic ring. uni.lu The electron-withdrawing fluorine atoms in this compound would likely make the sulfur atom more electrophilic and potentially more susceptible to nucleophilic attack.

Computational Probing of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating reaction mechanisms, especially for elucidating the structures of transient intermediates and transition states that are difficult to observe experimentally.

Methods: Density Functional Theory (DFT) is a common computational method used to model reaction pathways. By calculating the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This allows for the theoretical determination of activation energies and reaction enthalpies.

Applications to this compound: For this compound, computational studies could be used to:

Model the transition states for nucleophilic attack at the carboxyl carbon or the sulfonyl sulfur.

Calculate the energy barriers for different potential reaction pathways, thereby predicting the most likely mechanism.

Analyze the non-covalent interactions, such as hydrogen bonding or halogen bonding, that may stabilize intermediates or transition states.

Predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of proposed intermediates to aid in their experimental identification.

For example, a computational study on a related difluorinated benzamide (B126) showed that the fluorine atoms induce a non-planar ground state conformation, which is important for its biological activity. Similar studies on this compound could reveal how the interplay of its functional groups and fluorine substituents dictates its three-dimensional structure and reactivity.

Predicted Collision Cross Section Data:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 237.99802 | 141.0 |

| [M+Na]⁺ | 259.97996 | 150.9 |

| [M-H]⁻ | 235.98346 | 141.1 |

This data is based on computational predictions from PubChem for this compound and illustrates the type of data that can be generated computationally.

Theoretical and Computational Chemistry of 2,6 Difluoro 3 Sulfamoylbenzoic Acid

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,6-difluoro-3-sulfamoylbenzoic acid. These methods provide a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules. nih.govnih.govindexcopernicus.comresearchgate.net For molecules similar to this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-311G+(d,p), are employed to optimize the molecular geometry and predict various properties. nih.gov These calculations are crucial for obtaining a stable, low-energy structure of the molecule. For instance, in a study on a related sulfonamide-Schiff base derivative, the molecular structure was optimized using the B3LYP/6-311G+(d,p) level of theory. nih.gov

Ab initio methods, while computationally more intensive, provide highly accurate results and are often used as benchmarks. For benzoic acid and its derivatives, both DFT and ab initio Hartree-Fock methods have been used to study their vibrational spectra and ground-state geometries. researchgate.net These methods help in understanding the influence of substituents, like the fluorine atoms and the sulfamoyl group, on the geometry of the benzoic acid core.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. wikipedia.org A smaller gap suggests higher reactivity. wikipedia.org

For aromatic compounds, the HOMO is often a π-orbital associated with the benzene (B151609) ring, and the LUMO is a π*-antibonding orbital. The specific energies of the HOMO and LUMO for this compound would determine its electrophilic and nucleophilic characteristics. For example, in a study of a sulfonamide Schiff base, the HOMO and LUMO analysis was performed to understand its reactivity. nih.gov

Table 1: Frontier Molecular Orbital Data

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.netnih.gov The MEP map displays regions of negative potential (red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net

For a molecule like this compound, the negative potential is expected to be localized around the electronegative oxygen atoms of the carboxylic and sulfamoyl groups, as well as the fluorine atoms. The hydrogen atoms of the carboxylic acid, sulfamoyl group, and the aromatic ring would exhibit positive potential. researchgate.netresearchgate.net This information is critical for understanding intermolecular interactions. researchgate.net

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds, such as the C-C bond between the carboxylic group and the benzene ring, and the C-S bond of the sulfamoyl group, means that this compound can exist in different conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

For similar structures like 2,6-difluorobenzamide (B103285), studies have shown that the presence of fluorine atoms can lead to non-planar conformations being more stable. nih.gov A systematic conformational search can reveal the potential energy surface and identify the global minimum energy structure, which corresponds to the most populated conformation at equilibrium.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are powerful tools for predicting and interpreting spectroscopic data.

NMR: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can aid in the assignment of experimental spectra. For a related sulfonamide Schiff base, computational shifts were compared with experimental data, showing good agreement. nih.gov

IR: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities, which can be compared with experimental IR spectra to confirm the molecular structure. For benzoic acid dimers, theoretical IR spectra have been computed to understand the hydrogen bonding interactions.

UV-Vis: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Vis absorption spectra. researchgate.net For benzoic acid derivatives, TD-DFT calculations have been shown to be in excellent agreement with experimental spectra, helping to understand the nature of the electronic excitations. researchgate.net

Table 2: Predicted Spectroscopic Data

| Spectrum | Key Predicted Peaks |

|---|---|

| ¹H NMR | Chemical shifts for aromatic, carboxyl, and sulfamoyl protons. |

| ¹³C NMR | Chemical shifts for aromatic, carboxyl, and sulfamoyl-attached carbons. |

| IR (cm⁻¹) | C=O stretch, O-H stretch, S=O stretch, N-H stretch, C-F stretch. |

| UV-Vis (nm) | λmax corresponding to π → π* and n → π* transitions. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.govfaccts.debatistalab.com It analyzes the delocalization of electron density between filled Lewis-type NBOs (bonds or lone pairs) and empty non-Lewis NBOs (antibonds or Rydberg orbitals).

Table 3: NBO Analysis Highlights

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

|---|---|---|---|

| Hyperconjugation | π(C-C) | π*(C-C) | Data not available |

| Intramolecular H-bond | LP(O)sulfamoyl | σ*(O-H)carboxyl | Data not available |

| Hyperconjugation | LP(F) | σ*(C-C) | Data not available |

Nonlinear Optical (NLO) Property Prediction and Evaluation

Extensive research into the nonlinear optical (NLO) properties of this compound through theoretical and computational chemistry has not been found in publicly available scientific literature. While computational methods, particularly Density Functional Theory (DFT), are standard for predicting NLO properties of organic molecules, specific studies detailing the first or third-order NLO response of this compound, including calculations of its polarizability (α) and hyperpolarizabilities (β, γ), are not presently available.

The NLO properties of organic materials are fundamentally linked to their molecular structure, specifically the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. In the case of this compound, the benzoic acid framework provides the π-system. The fluorine atoms and the sulfamoyl group (-SO₂NH₂) act as electron-withdrawing groups, while the hydroxyl group of the carboxylic acid can act as a weak electron donor. The interplay between these functional groups would theoretically determine the molecule's NLO response.

For related compounds, such as other L-shaped sulfamoylbenzoic acid derivatives, computational studies have been performed to evaluate their potential as third-order NLO materials. These studies typically involve optimizing the molecular geometry and then calculating the electric dipole moment (μ), linear polarizability (α), and second-order hyperpolarizability (γ) using DFT methods with specific functionals and basis sets (e.g., CAM-B3LYP/6-311++G(d,p)). The results from such studies on analogous molecules indicate that the sulfamoylbenzoic acid scaffold can be a promising candidate for NLO applications.

Furthermore, theoretical investigations into other fluorinated benzoic acid derivatives have also been conducted to understand the influence of fluorine substitution on their electronic and optical properties. These studies often analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which is a key indicator of a molecule's potential for charge transfer and, consequently, its NLO activity. The introduction of fluorine atoms, being highly electronegative, can significantly impact the electronic distribution and molecular polarizability.

However, without specific computational data for this compound, any discussion of its NLO properties remains speculative. Detailed research findings, including data tables of its hyperpolarizability components and total hyperpolarizability, are contingent on future computational studies being performed and published on this specific molecule.

Advanced Structural Characterization and Spectroscopic Elucidation of 2,6 Difluoro 3 Sulfamoylbenzoic Acid and Its Derivatives

Single-Crystal X-ray Diffraction Analysis for Solid-State Conformation and Intermolecular Interactions

For 2,6-Difluoro-3-sulfamoylbenzoic acid, it is anticipated that the carboxylic acid groups would form robust hydrogen-bonded dimers, creating R²₂(8) graph set motifs. nih.gov The sulfamoyl group (-SO₂NH₂) would act as both a hydrogen bond donor (via the N-H protons) and acceptor (via the sulfonyl oxygens), leading to the formation of extended chains or sheets. These primary interactions would be further stabilized by weaker C-H···O and C-H···F hydrogen bonds. researchgate.netnih.gov The fluorine atoms and the aromatic ring system can also participate in π-π stacking and halogen bonding interactions, which are crucial in the rational design of crystal structures. nih.gov The interplay of these forces dictates the supramolecular architecture of the compound in the solid state.

Table 1: Representative Crystallographic Data for Structurally Related Compounds

| Parameter | 2,6-Difluorobenzoic Acid researchgate.netnih.gov | p-Sulfamoylbenzoic Acid researchgate.net |

|---|---|---|

| Formula | C₇H₄F₂O₂ | C₇H₇NO₄S |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 3.6517 (4) | 6.5669 (1) |

| b (Å) | 14.1214 (15) | 12.913 (3) |

| c (Å) | 12.2850 (13) | 17.412 (2) |

| **β (°) ** | 95.651 (3) | 111.93 (2) |

| Key Interactions | O-H···O dimers, C-H···F bonds | N-H···O chains, O-H···O dimers |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignments

High-resolution NMR spectroscopy is indispensable for elucidating the molecular structure of organic compounds in solution. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of each nucleus, enabling unambiguous structural assignment.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons of the sulfamoyl group. The aromatic region would display a complex multiplet pattern due to proton-proton and proton-fluorine couplings. The two protons on the benzene (B151609) ring would appear as a set of doublets of doublets or more complex patterns. The protons of the -NH₂ group would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

The ¹³C NMR spectrum would provide signals for each of the seven carbon atoms in the benzoic acid core. The chemical shifts would be significantly influenced by the attached functional groups. The carbon of the carboxylic acid group would appear far downfield. The carbons directly bonded to fluorine atoms (C2 and C6) would show large one-bond ¹³C-¹⁹F coupling constants.

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. biophysics.org A single resonance would be expected for the two equivalent fluorine atoms at the C2 and C6 positions. The chemical shift of this signal provides a sensitive probe of the electronic environment of the aromatic ring. colorado.edu

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

|---|---|---|

| ¹H | ~7.0 - 8.5 | Aromatic protons: Complex multiplets (due to H-H and H-F coupling). Sulfamoyl (-NH₂) protons: Broad singlet. Carboxylic acid (-COOH) proton: Broad singlet. |

| ¹³C | ~110 - 170 | Aromatic carbons: Doublets or triplets due to C-F coupling. Carbonyl carbon: Singlet. |

| ¹⁹F | ~ -110 to -120 (vs. CFCl₃) | Singlet or complex multiplet depending on coupling to aromatic protons. |

Note: Predicted values are based on data for similar structures like 2,6-difluoro-3-methoxybenzoic acid and 2,6-difluoro-3-nitrobenzoic acid. chemicalbook.comchemicalbook.com Actual values may vary.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. surfacesciencewestern.com These two techniques are often complementary.

In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxyl group would appear as a strong, sharp band around 1700 cm⁻¹. The N-H stretching vibrations of the sulfamoyl group are expected to produce two bands in the 3200-3400 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfamoyl group would give rise to strong bands typically found between 1300-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. Strong bands corresponding to C-F stretching vibrations are also expected, usually in the 1200-1300 cm⁻¹ range.

The Raman spectrum would also show these characteristic vibrations, although with different relative intensities. nih.gov For example, the symmetric S=O stretch and the aromatic ring vibrations often produce strong signals in the Raman spectrum, while the C=O stretch is typically more intense in the IR spectrum. surfacesciencewestern.com

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch (H-bonded) | 2500 - 3300 | FT-IR |

| Carboxylic Acid (-COOH) | C=O Stretch | ~1700 | FT-IR (Strong) |

| Sulfamoyl (-SO₂NH₂) | N-H Stretch | 3200 - 3400 | FT-IR |

| Sulfamoyl (-SO₂NH₂) | S=O Asymmetric Stretch | 1300 - 1400 | FT-IR, Raman |

| Sulfamoyl (-SO₂NH₂) | S=O Symmetric Stretch | 1150 - 1200 | FT-IR, Raman |

| Aryl-Fluoride (Ar-F) | C-F Stretch | 1200 - 1300 | FT-IR (Strong) |

Note: These are typical ranges and can be influenced by the specific molecular structure and intermolecular interactions. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pathway Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which allows for the calculation of its elemental formula. Furthermore, by analyzing the fragmentation patterns produced during ionization, significant structural information can be deduced. libretexts.org

The molecular formula for this compound is C₇H₅F₂NO₄S, with a monoisotopic mass of approximately 236.98 g/mol . uni.lu HRMS can confirm this mass with high accuracy (typically within 5 ppm).

In the mass spectrum, the fragmentation of this compound would likely proceed through several characteristic pathways. Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.orgdocbrown.info The cleavage of the C-S bond would lead to the loss of the sulfamoyl radical (·SO₂NH₂) or related fragments.

Key expected fragmentation pathways include:

Loss of the hydroxyl group: [M - OH]⁺

Loss of the carboxyl group (decarboxylation): [M - COOH]⁺

Loss of sulfur dioxide: [M - SO₂]⁺ from a rearranged molecular ion.

Cleavage of the C-S bond: leading to a [M - SO₂NH₂]⁺ fragment.

Loss of carbon monoxide from fragment ions containing a carbonyl group. docbrown.info

The relative abundance of these fragment ions provides a fingerprint that helps to confirm the structure of the molecule.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Adduct/Fragment | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₇H₆F₂NO₄S⁺ | 237.99802 |

| [M-H]⁻ | C₇H₄F₂NO₄S⁻ | 235.98346 |

| [M+Na]⁺ | C₇H₅F₂NNaO₄S⁺ | 259.97996 |

| [M-OH]⁺ | C₇H₄F₂NO₃S⁺ | 219.9870 |

| [M-COOH]⁺ | C₆H₄F₂NO₂S⁺ | 191.9928 |

Note: Predicted m/z values are based on PubChem data and common fragmentation patterns. libretexts.orguni.ludocbrown.info

Chemical Derivatization and Functionalization Strategies of 2,6 Difluoro 3 Sulfamoylbenzoic Acid

Chemical Modifications of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is one of the most readily modifiable functionalities on the 2,6-difluoro-3-sulfamoylbenzoic acid core. Standard synthetic protocols can be employed to convert it into a wide range of derivatives, primarily esters and amides.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to mask the acidic proton, improve solubility in organic solvents, or act as a protecting group during subsequent reactions. A typical esterification reaction involves treating the benzoic acid with an alcohol in the presence of an acid catalyst. For instance, treatment with methanol (B129727) and thionyl chloride at elevated temperatures can yield the corresponding methyl ester. mdpi.com In another example, the synthesis of 2-sulfamoylbenzoic acid ethyl ester was achieved by reacting the acid with ethanol (B145695). nih.gov This ester derivative can then undergo further modifications. nih.gov

Amidation: The formation of amides from the carboxylic acid is a key transformation, particularly in medicinal chemistry, as the amide bond is a fundamental linkage in many biologically active molecules. Amidation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting activated species is then reacted with a primary or secondary amine to form the desired amide. This approach was utilized in the synthesis of a potential PET agent for imaging B-Raf(V600E), where a complex benzamide (B126) was formed from a derivative of 2,6-difluorobenzoic acid. nih.gov The presence of the two ortho-fluorine atoms can influence the reactivity of the carboxyl group, potentially requiring specific coupling agents to achieve high yields. mdpi.com

Below is a table summarizing common transformations of the carboxylic acid group.

Table 1: Representative Reactions of the Carboxylic Acid Moiety

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄, SOCl₂) | Alkyl Ester |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | N-Substituted Amide |

Transformations and Substitutions at the Sulfamoyl Group

The sulfamoyl group (-SO₂NH₂) offers another site for chemical diversification. The nitrogen atom can be functionalized through alkylation, arylation, or acylation, leading to a variety of N-substituted sulfonamides. These modifications can significantly alter the molecule's steric and electronic properties.

The synthesis of N-substituted sulfamoylbenzoic acids often involves reacting a substituted sulfonyl chloride with an amine or reacting a sulfamoylbenzoic acid with an alkyl or aryl halide under basic conditions. nih.gov For example, 2-sulfamoylbenzoic acid ethyl ester has been reacted with bromoalkyl derivatives using potassium carbonate in DMF to yield N-alkylated products. nih.gov Similarly, research on 4-sulfamoylbenzoic acid derivatives demonstrated that the sulfonamide nitrogen could be substituted with various residues, including naphthyl, indolylalkyl, and substituted phenyl moieties, to explore structure-activity relationships. researchgate.net These transformations typically involve treating the parent sulfonamide with an appropriate halide in the presence of a base. researchgate.net

Table 2: Examples of Sulfamoyl Group Functionalization

| Starting Material | Reagent | Conditions | Product |

|---|---|---|---|

| 2-Sulfamoylbenzoic acid ethyl ester | 2-(Bromoalkyl)benzo[de]isoquinoline-1,3-dione | K₂CO₃, DMF | N-alkylated sulfamoylbenzoic acid ester nih.gov |

| Substituted Sulfonyl Chloride | N-Butylamino-1,8-naphthalimide | Triethylamine, THF | N-substituted sulfonamide ester nih.gov |

Strategies for Selective Aromatic Ring Functionalization

The difluorinated benzene (B151609) ring is electron-deficient and activated towards certain types of reactions while being deactivated towards others. The existing substituents (two fluorine atoms, a carboxylic acid, and a sulfamoyl group) direct the position of any new incoming group.

Halogenation and Nitration: Electrophilic aromatic substitution reactions like halogenation and nitration can introduce further substituents onto the ring. libretexts.orgmasterorganicchemistry.combyjus.com These reactions require strong electrophiles, often generated with the help of a catalyst. libretexts.orgmasterorganicchemistry.com For nitration, a mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), which then attacks the aromatic ring. masterorganicchemistry.combyjus.com The directing effects of the existing fluorine, carboxyl, and sulfamoyl groups would need to be considered to predict the regioselectivity of the substitution. A synthetic route for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid starting from 2,4-difluoro-3-chlorobenzoic acid involved a nitration step, demonstrating the feasibility of such transformations on related fluorinated benzoic acids. researchgate.net

Coupling Reactions: Modern cross-coupling reactions, such as Suzuki or Stille couplings, are powerful tools for forming new carbon-carbon bonds. While less common on highly functionalized rings without a specific leaving group (like iodine or bromine), it is conceivable to first introduce a halogen at a specific position and then use it as a handle for such coupling reactions. For instance, the synthesis of 1,1-diaryl-2,2-difluoroethenes has been achieved through consecutive cross-coupling reactions, showcasing the utility of palladium catalysis with fluorinated substrates. researchgate.net

The regioselectivity of these functionalizations is a key challenge, governed by the combined electronic and steric effects of the substituents already present on the aromatic ring.

Synthesis of Polyfunctional Scaffolds Utilizing this compound as a Core

Due to its densely packed functional groups, this compound is an excellent starting point for creating complex, polyfunctional molecular scaffolds. mdpi.com A scaffold is a central molecular framework upon which other chemical moieties can be built in a controlled manner. mdpi.commerckmillipore.com

By sequentially or orthogonally modifying the carboxylic acid, sulfamoyl, and aromatic ring positions, chemists can construct diverse libraries of compounds. For example, a synthetic strategy could involve first converting the carboxylic acid to an amide, followed by N-alkylation of the sulfamoyl group, and then a final functionalization of the aromatic ring. Such strategies are common in the development of small-molecule libraries for drug discovery. nih.gov The use of 3-amino-5-hydroxybenzoic acid as a core structure to create a library of over 2000 compounds highlights the power of using a polyfunctional benzoic acid as a central scaffold. nih.gov Similarly, this compound can serve as a versatile core, with its distinct reactive sites allowing for the systematic variation of substituents to build complex architectures and fine-tune molecular properties.

The synthesis of proton-conducting ionomers has utilized a related monomer, 2,6-difluoro-2'-sulfobenzophenone, demonstrating how difluorinated aromatic acids can serve as key components in advanced materials. researchgate.net This highlights the potential of using this compound not just in medicinal chemistry but also in the creation of functional polymers and materials where its unique combination of functional groups can be exploited.

Applications of 2,6 Difluoro 3 Sulfamoylbenzoic Acid in Advanced Organic Synthesis and Materials Science

Utilization as a Key Building Block for Complex Chemical Architectures

2,6-Difluoro-3-sulfamoylbenzoic acid serves as a crucial starting material for the synthesis of intricate chemical structures, particularly in the realm of medicinal chemistry and molecular imaging. The difluorinated benzoic acid moiety is a recognized pharmacophore that can enhance the binding affinity and metabolic stability of drug candidates.

One notable application is in the multi-step synthesis of complex heterocyclic compounds. For instance, derivatives of 2,6-difluorobenzoic acid are utilized as precursors in the synthesis of potential Positron Emission Tomography (PET) agents. A specific example is the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a complex molecule designed for imaging B-Raf(V600E) in cancers. nih.gov The synthesis of this PET agent starts from 2,6-difluorobenzoic acid and involves a nine-step sequence to construct the final complex architecture. nih.gov This highlights the role of the 2,6-difluorobenzoic acid scaffold as a foundational element upon which further complexity is built.

The presence of the sulfamoyl group (-SO₂NH₂) in this compound further enhances its utility as a building block. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities. Therefore, incorporating the this compound core into larger molecules can impart desirable pharmacological properties.

Table 1: Examples of Complex Architectures Derived from 2,6-Difluorobenzoic Acid Scaffolds

| Starting Material | Resulting Complex Architecture | Application |

|---|---|---|

| 2,6-Difluorobenzoic acid | 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide | PET agent for cancer imaging nih.gov |

| 2,6-Difluorobenzamide (B103285) | 2,6-Difluorobenzoyl isocyanate | Intermediate for insecticides google.com |

Role as a Ligand Precursor in Coordination Chemistry (Non-Biological Catalyst Design)

The carboxylic acid and sulfamoyl groups of this compound can act as coordination sites for metal ions, making it a valuable precursor for the synthesis of novel ligands and metal complexes for non-biological catalysis. The fluorine atoms can also influence the electronic properties of the resulting metal complexes, thereby tuning their catalytic activity.

While direct catalytic applications of metal complexes of this compound are not extensively documented, the principles of coordination chemistry suggest its potential. For instance, rhodium-mediated decarboxylative conjugate additions of fluorinated benzoic acids have been reported, demonstrating the reactivity of the carboxylate group in the presence of a transition metal. nih.gov Furthermore, fluorinated benzoic acids like 2,6-difluorobenzoic acid have been used as modulators in the synthesis of metal-organic frameworks (MOFs), influencing the structure and properties of these porous materials.

The sulfamoyl group can also participate in metal coordination, potentially leading to the formation of bidentate or polydentate ligands. This can result in the formation of stable metal complexes with specific geometries, which is a key aspect in the design of selective catalysts. The development of such catalysts is an active area of research with potential applications in a variety of organic transformations.

Integration into Polymer Architectures and Supramolecular Assemblies

The difunctional nature of this compound, possessing both a carboxylic acid and a reactive aromatic ring, makes it a suitable monomer for incorporation into polymer backbones. This can lead to the development of functional polymers with tailored properties.

A closely related compound, 2,6-difluoro-2'-sulfobenzophenone, has been successfully used to synthesize high-molecular-weight aromatic polymers for proton-exchange membranes in fuel cells. nih.govlu.seresearchgate.netlu.se The synthesis involves a polycondensation reaction where the fluorine atoms are displaced by nucleophiles, demonstrating the reactivity of the difluorinated aromatic ring. nih.govlu.seresearchgate.netlu.se By analogy, this compound could be polymerized with appropriate comonomers to create novel polyamides or polyethers containing pendant sulfamoyl groups. These groups could enhance properties such as thermal stability, solubility, and ion conductivity.

In the realm of supramolecular chemistry, which involves non-covalent interactions, fluorinated benzoic acids have shown the ability to form self-assembled structures. nih.govyoutube.com For example, perfluoroalkylated derivatives of benzoic acid have been designed as supramolecular gelators capable of forming gels in various organic solvents. This suggests that this compound and its derivatives could also form ordered supramolecular assemblies through hydrogen bonding and other non-covalent interactions, leading to materials like gels and liquid crystals.

Development of Novel Reagents and Catalysts Based on the Difluoro-Sulfamoylbenzoic Acid Scaffold

The unique combination of functional groups in this compound allows for its conversion into novel reagents and organocatalysts. The carboxylic acid can be transformed into other functional groups, while the sulfamoyl and difluoro-substituted ring provides a stable and tunable scaffold.

A key transformation of the related 2,6-difluorobenzamide is its conversion to 2,6-difluorobenzoyl isocyanate. google.com This isocyanate is a highly reactive intermediate used in the synthesis of various agrochemicals, particularly benzoylurea (B1208200) insecticides. google.com Similarly, this compound could be converted to its corresponding acyl chloride and subsequently to an isocyanate, opening up a wide range of synthetic possibilities for creating new derivatives and functional molecules.

Furthermore, the chiral derivatives of fluorinated benzoic acids have potential applications in asymmetric catalysis. While specific examples based on the this compound scaffold are yet to be widely reported, the general principle of using chiral organic molecules as catalysts is well-established. The development of chiral organocatalysts from this scaffold could lead to new and efficient methods for the enantioselective synthesis of valuable compounds.

Contribution to the Design of Materials with Specific Optical or Electronic Properties

The incorporation of this compound into materials can significantly influence their optical and electronic properties. The strong electron-withdrawing nature of the two fluorine atoms and the sulfamoyl group can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the material, which can be beneficial for applications in organic electronics.

Computational studies on thiophene (B33073) sulfonamide derivatives have shown that the presence of a sulfonamide group can lead to a high nonlinear optical (NLO) response. semanticscholar.org This suggests that materials containing the sulfamoylbenzoic acid moiety might exhibit interesting NLO properties, which are useful for applications in photonics and optical data storage. Similarly, studies on the electronic effects of the sulfonyl group in aromatic systems indicate its ability to influence the electronic structure of molecules. acs.org

In the context of polymers, the introduction of the this compound unit could enhance charge transport properties. mdpi.commdpi.com The rigid and electron-deficient nature of the aromatic ring could facilitate intermolecular interactions and improve the packing of polymer chains, which is crucial for efficient charge transport in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Table 2: Potential Impact of this compound on Material Properties

| Property | Influencing Factors | Potential Application |

|---|---|---|

| Optical Properties | Electron-withdrawing fluorine and sulfamoyl groups | Nonlinear optical (NLO) materials semanticscholar.org |

| Electronic Properties | Lowered HOMO/LUMO energy levels | Organic electronics (OFETs, OPVs) nih.gov |

| Polymer Properties | Pendant sulfamoyl groups, rigid backbone | Functional polymers with enhanced thermal stability and ion conductivity nih.govlu.seresearchgate.netlu.se |

Advanced Analytical Methodologies for Research on 2,6 Difluoro 3 Sulfamoylbenzoic Acid

High-Performance Chromatographic Techniques (HPLC, GC, SFC) for Reaction Monitoring and Purity Assessment in Research

High-performance chromatographic techniques are the cornerstone of analytical chemistry in a research setting, offering robust methods for monitoring the progress of chemical reactions and assessing the purity of the final compounds.

High-Performance Liquid Chromatography (HPLC):

A typical HPLC method for purity assessment would involve a C18 stationary phase, which is well-suited for separating moderately polar compounds. helixchrom.com A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) allows for the effective separation of compounds with varying polarities. ekb.eg Detection is commonly performed using a UV detector, as the aromatic ring and carboxyl group in 2,6-Difluoro-3-sulfamoylbenzoic acid are expected to exhibit strong UV absorbance. sielc.com The UV spectrum for benzoic acid typically shows absorption maxima around 194 nm, 230 nm, and 274 nm. sielc.com

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm and 274 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical but representative set of HPLC conditions based on methods for similar compounds.

Gas Chromatography (GC):

Gas chromatography is generally more suitable for volatile and thermally stable compounds. Direct analysis of a polar, non-volatile compound like this compound by GC is challenging. Therefore, a derivatization step is typically required to increase its volatility and thermal stability. nih.govscholarsresearchlibrary.com A common derivatization technique for carboxylic acids is esterification, for example, by reaction with methanol in the presence of an acid catalyst to form the corresponding methyl ester. researchgate.net Another approach is silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). uzh.ch Once derivatized, the compound can be analyzed on a GC system equipped with a non-polar or medium-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase. scholarsresearchlibrary.com

Supercritical Fluid Chromatography (SFC):

Supercritical fluid chromatography has emerged as a powerful technique that bridges the gap between GC and HPLC. chromatographytoday.comlibretexts.org It is particularly advantageous for the analysis of polar compounds where GC is not feasible and HPLC may require long analysis times. oup.commdpi.com Using supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent like methanol, SFC can provide fast and efficient separations. chromatographytoday.comlibretexts.org For a polar compound like this compound, a polar stationary phase, such as one bonded with amino or cyano groups, would likely be employed. mdpi.com The elution order in SFC is influenced by analyte polarity, with less polar compounds generally eluting first. nih.gov

Hyphenated Techniques (LC-MS, GC-MS) for Impurity Profiling and Mechanistic Studies

Hyphenated techniques, which couple a separation method with a mass spectrometric detector, are indispensable for the structural elucidation of unknown impurities and for gaining insights into reaction mechanisms. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly sensitive and specific technique for identifying and quantifying impurities in pharmaceutical compounds. lcms.cz For this compound, an LC-MS method would typically use a reverse-phase UPLC or HPLC system coupled to a mass spectrometer, often with an electrospray ionization (ESI) source. nih.govbldpharm.com ESI is a soft ionization technique that is well-suited for polar molecules, generally producing the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of impurities. Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ions, providing structural information that is crucial for their identification. nih.gov This is particularly useful for distinguishing between isomers.

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile impurities or those that can be made volatile through derivatization, GC-MS is a powerful tool. uzh.ch The process involves separating the components of a mixture by GC, followed by detection and identification using a mass spectrometer. The resulting mass spectra, which show the fragmentation pattern of the molecules, can be compared to spectral libraries for identification. In mechanistic studies, GC-MS can be used to analyze the byproducts of a reaction, providing clues about the reaction pathway. researchgate.net For instance, in the synthesis of this compound, GC-MS could be used to identify any partially fluorinated or rearranged intermediates after appropriate derivatization.

Table 2: Common Potential Process-Related Impurities

| Impurity Name | Potential Origin |

| 2,6-Difluorobenzoic acid | Incomplete sulfamoylation |

| 3-Sulfamoylbenzoic acid | Incomplete fluorination |

| Isomeric difluoro-sulfamoylbenzoic acids | Rearrangement during synthesis |

| Starting materials | Unreacted precursors |

This table lists hypothetical impurities that could arise during the synthesis of this compound.

Spectrophotometric and Potentiometric Methods for Quantitative Analysis in Research Contexts

While chromatographic methods are excellent for separation and identification, spectrophotometric and potentiometric methods offer simpler and often faster alternatives for quantitative analysis in research, particularly for bulk material.

Spectrophotometric Methods:

UV-Vis spectrophotometry can be a straightforward method for the quantification of this compound, provided that no interfering substances with significant absorbance at the chosen wavelength are present. sielc.comresearchgate.netrsc.orgdergipark.org.tr The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve would be prepared using standards of known concentration to determine the concentration of an unknown sample.

Given the presence of the sulfonamide group, a colorimetric method could also be developed. nih.govsrce.hrresearchgate.netluc.edu This would likely involve a diazotization reaction of the sulfamoyl group, followed by coupling with a chromogenic agent to produce a colored compound whose absorbance can be measured in the visible region. nih.govsrce.hrresearchgate.net This can enhance selectivity compared to direct UV measurement.

Potentiometric Methods:

Potentiometric titration is a classic and highly accurate method for the quantitative analysis of acidic or basic substances. oup.comnih.govyoutube.com this compound has two acidic protons: one on the carboxylic acid group and one on the sulfonamide group. A titration with a strong base, such as sodium hydroxide, would likely show two equivalence points, corresponding to the neutralization of each acidic proton. The titration can be monitored using a pH electrode, and the equivalence points determined from the titration curve. This method is robust and can be easily automated. metrohmusa.com

Enantiomeric Purity Determination (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral. However, if it is used as a scaffold to synthesize chiral derivatives, the determination of enantiomeric purity becomes critical, as enantiomers can have different pharmacological activities. ucj.org.uanih.govresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the most common method for separating and quantifying enantiomers. chiralpedia.comyakhak.orgnih.govyoutube.com This is typically achieved using a chiral stationary phase (CSP). chiralpedia.comyakhak.org These stationary phases are themselves enantiomerically pure and interact differently with the two enantiomers of the analyte, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. yakhak.org

Alternatively, the chiral derivative can be reacted with a chiral derivatizing agent to form a pair of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. chiralpedia.com The choice of method depends on the specific properties of the chiral derivative.

Future Research Directions and Unexplored Avenues in 2,6 Difluoro 3 Sulfamoylbenzoic Acid Chemistry

Challenges and Opportunities in Asymmetric Synthesis of Related Derivatives

The development of chiral molecules derived from the 2,6-difluoro-3-sulfamoylbenzoic acid framework presents both significant hurdles and compelling opportunities for innovation in stereoselective synthesis.

Challenges: A primary difficulty in developing enantioselective catalytic syntheses is the high sensitivity of many reactions to minor changes in the substrate structure, which can dramatically alter the outcome ethz.ch. The development of "general" catalysts that are effective for a wide range of substrates remains a formidable challenge ethz.ch. Many existing catalytic enantioselective reactions show a narrow substrate scope and are often only effective for specific classes of compounds, such as those containing aryl groups, while being unsuitable for others ethz.ch. The synthesis of stereochemically complex molecules, such as trisubstituted alkenes, often suffers from inefficiency and low stereoselectivity researchgate.net. For a multifunctional scaffold like this compound, achieving stereoselectivity at one part of the molecule without promoting unwanted side reactions at other functional groups is a complex task.

Opportunities: Despite these challenges, the field of asymmetric synthesis offers powerful tools and emerging strategies. A significant opportunity lies in the application of de novo asymmetric synthesis, which involves constructing chiral molecules from achiral starting materials. This approach has been successfully used to create complex molecules like deoxy-sugars via common intermediates, demonstrating its potential for building intricate stereochemical architectures nih.govresearchgate.net. Another promising avenue is the development and application of novel chiral reagents. For instance, an enantiopure bifunctional S(VI) transfer reagent has been created for the highly efficient asymmetric synthesis of chiral sulfoximines and sulfonimidoyl fluorides nih.gov. This suggests that analogous strategies could be developed to introduce chirality centered at or near the sulfonamide group of the target scaffold. Furthermore, modern synthetic methods like photoredox catalysis offer new ways to form chiral centers. The successful synthesis of phenylalanine derivatives through the photoinduced reaction of aryl carboxylic acids demonstrates a potential pathway for creating chiral analogs from the benzoic acid moiety acs.org.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of the this compound scaffold is rich with potential, offering multiple sites for chemical modification and the application of novel synthetic methodologies.

Novel Reactivity: The carboxylic acid group is a versatile handle for a variety of transformations. A particularly relevant and innovative method is the direct, one-pot synthesis of sulfonamides from aromatic carboxylic acids and amines. nih.govacs.org This copper-catalyzed decarboxylative halosulfonylation bypasses the need for pre-functionalization of the acid, streamlining the synthesis of sulfonamide-containing molecules and accelerating the creation of amide bioisosteres nih.govacs.org. Such a strategy could be employed to synthesize the title compound or its analogs more efficiently. The fluorine atoms significantly influence the electronic properties of the aromatic ring, and their presence can be leveraged in cross-coupling reactions or to direct further functionalization.

Unconventional Transformations: Beyond traditional reactions, unconventional transformations offer new possibilities. The direct synthesis of sulfonamides, sulfinamides, and sulfenamides from the oxidative coupling of thiols and amines represents a highly efficient, single-step method that reduces waste by avoiding extra functionalization steps rsc.org. The use of fluorinated benzoic acids as ligands in coordination chemistry has led to the formation of novel materials, such as heterometallic rings, which have potential applications in quantum information processing and host-guest chemistry acs.org. This demonstrates that the reactivity of this scaffold extends beyond typical organic transformations into the realm of materials science. Furthermore, photoredox catalysis enables transformations such as the decarboxylative addition of aryl carboxylic acids to dehydroamino acids, providing a mild and effective route to complex amino acid derivatives acs.org.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Research

To accelerate discovery and enable larger-scale production, integrating the synthesis of this compound derivatives with modern automation and flow chemistry platforms is a critical future direction.

Automated Synthesis: The automation of chemical synthesis provides a powerful tool for rapidly exploring chemical space. The synthesis of sulfonamides, a key functional group in the target molecule, has been successfully demonstrated using open-source robotics acs.org. This establishes the feasibility of automating the synthesis of a library of derivatives based on the this compound scaffold. Such an approach would dramatically accelerate drug discovery campaigns by enabling high-throughput synthesis and screening of novel analogs.

Harnessing the Scaffold for Sustainable Chemical Processes and Materials Innovation

The unique combination of functional groups in this compound makes it a valuable building block for developing sustainable chemical processes and innovative new materials.

Sustainable Processes: A key goal in modern chemistry is the development of environmentally benign synthetic methods. The use of ultrasound irradiation to promote the synthesis of sulfonamide-containing isoxazoles in water is an excellent example of a green chemistry approach that avoids volatile organic solvents mdpi.com. Significant progress has also been made in the fundamental production of fluorochemicals. A new method inspired by biomineralization allows for the direct synthesis of fluorochemicals from the mineral fluorspar (CaF₂), completely bypassing the need for hazardous hydrogen fluoride (B91410) (HF) gas ox.ac.uk. Applying such principles to the synthesis of fluorinated scaffolds like this compound would represent a major advance in sustainable manufacturing. Furthermore, synthetic strategies that reduce step counts, such as the direct conversion of carboxylic acids to sulfonamides, contribute to sustainability by minimizing waste and energy consumption nih.govrsc.org.

Materials Innovation: The functional groups on the scaffold offer opportunities for materials science. Sulfonamides have been used as bioisosteres for amides to tune the properties of physical gels, indicating that derivatives of this compound could serve as building blocks for novel soft materials nih.govacs.org. The use of fluorinated benzoic acids to construct complex inorganic-organic hybrid materials, such as heterometallic rings, highlights the potential for this scaffold in advanced materials acs.org. The specific electronic properties imparted by the difluoro-substitution pattern and the sulfonamide group could be harnessed to create materials with unique optical, electronic, or binding properties.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.